Home > Products > Building Blocks P8652 > 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one - 155600-90-1

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Catalog Number: EVT-1214756
CAS Number: 155600-90-1
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,7-Diazaspiro[3.5]nonan-1-one derivatives represent a class of organic compounds characterized by a spirocyclic structure containing a pyrimidine ring fused to a cyclohexane ring. This core structure provides a versatile scaffold for the introduction of various substituents, leading to a diverse range of derivatives with potential applications in medicinal chemistry. These compounds have garnered interest for their potential as muscarinic agents [], KRAS G12C inhibitors [, ], and for treating sleep disorders [].

(R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

Compound Description: PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a) []. It is currently under clinical development for treating alcohol use disorder []. Research showed that PF-5190457 undergoes metabolism by aldehyde oxidase and xanthine oxidase, forming a major metabolite, PF-6870961 [].

PF-6870961 or (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one

Compound Description: PF-6870961 is a major hydroxyl metabolite of PF-5190457, primarily generated through aldehyde oxidase-mediated hydroxylation of the pyrimidine ring in PF-5190457 [].

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (Compound 1)

Compound Description: Compound 1 is a ghrelin receptor inverse agonist containing a fused imidazo[2,1-b]thiazole motif []. It exhibits bioactivation potential, undergoing oxidative metabolism in human liver microsomes to form glutathione conjugates, suggesting its biotransformation into reactive species [].

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (Compound 2)

Compound Description: Compound 2, a ghrelin receptor inverse agonist, is structurally similar to Compound 1, with the addition of a methyl group to the imidazo[2,1-b]thiazole moiety []. It also undergoes bioactivation to reactive species, forming glutathione conjugates through a different mechanism than Compound 1, involving thiazole ring epoxidation [].

2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (Compound 3)

Compound Description: Compound 3 was designed as a structural modification of Compounds 1 and 2, aiming to mitigate bioactivation liability while retaining favorable pharmacological properties []. It replaces the thiazole ring with a 1,2,4-thiadiazole group, successfully abrogating the formation of reactive metabolites [].

3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones, 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.5]-nonan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones

Compound Description: These compounds were synthesized via Reformatsky reactions of methyl 1-bromocycloalkane-1-carboxylates with aromatic aldehyde phenyl- and benzoylhydrazones [].

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Compound Description: This specific compound was formed during the reaction of furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc [].

1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives

Compound Description: These derivatives were investigated as covalent inhibitors of KRAS G12C, a protein involved in cancer development [, ]. Researchers focused on optimizing these derivatives for favorable metabolic stability and anti-tumor activity [, ].

Overview

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry and biological research. The compound's molecular formula is C14H20N2C_{14}H_{20}N_{2}, and it has a molecular weight of approximately 216.33 g/mol .

Source and Classification

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can be synthesized through various chemical reactions involving benzylamine and cyclic ketones. It is classified as a spirocyclic amine, which highlights its structural complexity and the presence of multiple nitrogen atoms within its framework. The compound has been the subject of research due to its interactions with biological targets, particularly in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves:

  1. Starting Materials: Benzylamine and a suitable cyclic ketone.
  2. Reaction Conditions: The reaction is usually conducted under controlled conditions, often utilizing a catalyst to facilitate the formation of the spirocyclic structure.
  3. Common Techniques:
    • Spirocyclization Reaction: This method involves the cyclization of benzylamine with cyclic ketones to form the desired spirocyclic compound.
    • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product in high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one features:

  • Spiral Framework: The compound has a spirocyclic arrangement that contributes to its unique chemical properties.
  • Functional Groups: The presence of two nitrogen atoms in the diazaspiro framework enhances its reactivity and potential biological activity.

The structural formula can be represented as follows:

IUPAC Name 2benzyl2,7diazaspiro 3 5 nonan 1 one\text{IUPAC Name }2-\text{benzyl}-2,7-\text{diazaspiro 3 5 nonan 1 one}
Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can participate in several chemical reactions:

  1. Oxidation: This can lead to the formation of oxides or other oxidized derivatives.
  2. Reduction: Reduction reactions may convert it into various amines or reduced forms using agents like sodium borohydride.
  3. Substitution: The benzyl group or other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices for reduction processes.
  • Substitution Agents: Halogenating agents facilitate substitution reactions effectively .
Mechanism of Action

Process and Data

The primary target for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is the KRAS G12C protein, which plays a crucial role in cell signaling pathways associated with cancer growth.

Mode of Action

This compound acts as a covalent inhibitor, binding irreversibly to its target protein, thereby inhibiting its function.

Biochemical Pathways

By inhibiting KRAS G12C, this compound is likely to affect pathways related to cell proliferation and differentiation, potentially leading to anti-tumor effects.

Pharmacokinetics

The pharmacokinetic profile indicates favorable metabolic stability, suggesting that the compound remains active within biological systems for extended periods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of amines and spirocyclic compounds, allowing for further functionalization.

Relevant data on melting points or boiling points may require specific experimental determination as they can vary based on synthesis methods and purity levels .

Applications

Scientific Uses

The applications of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one include:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its inhibitory effects on KRAS G12C.
  2. Biological Research: Used in studies exploring sigma receptors and their role in pain management or neurological conditions.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
Introduction to 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Structural Significance in Heterocyclic Chemistry

The molecular architecture of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one features several strategically significant elements that confer unique physicochemical and spatial properties:

  • Spirocyclic Core: The defining [3.5]nonane system consists of two nitrogen-containing rings connected orthogonally through a quaternary spirocarbon (C9). This configuration creates a rigid three-dimensional structure where the two rings exist in perpendicular planes, significantly reducing conformational flexibility compared to monocyclic or fused bicyclic analogs. The angular strain in the smaller cyclobutane-like ring (from the spiro[3.5] system) introduces subtle bond distortions that can enhance binding affinity to complementary protein surfaces [8].

  • Functional Group Placement: The benzyl group attached to the N2 position provides aromatic character and π-π stacking capabilities, while the carbonyl group at the C1 position introduces a hydrogen bond acceptor site. The tertiary nitrogen (N7) in the azepane-like ring remains basic and protonatable, facilitating salt formation and enhancing water solubility when ionized (e.g., hydrochloride salt CAS 2177265-01-7 [9]).

  • Stereochemical Complexity: Although not explicitly detailed in available sources, the spirojunction creates a chiral center at the quaternary carbon. This inherent chirality offers potential for enantioselective synthesis and differential biological activity of stereoisomers, though commercial samples are typically supplied as racemates [4] [7].

Table 1: Key Structural Features of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Structural ElementChemical SignificanceRole in Molecular Recognition
Spiro[3.5]nonane coreCreates orthogonal ring system with restricted conformationProvides rigid scaffold for pharmacophore positioning
N-Benzyl groupIntroduces lipophilic aromatic surfaceEnables π-π stacking with aromatic residues in binding pockets
C1 CarbonylStrong hydrogen bond acceptorForms H-bonds with serine, threonine, or backbone NH groups
Tertiary N7 atomBasic center (pKa ~7-9 estimated)Facilitates salt formation; potential cationic interaction at physiological pH
Molecular weight (230.31)Compliant with Lipinski's rulesFavors drug-likeness and oral bioavailability potential

The spatial disposition of these functional groups around the spirocyclic core allows simultaneous interactions with disparate regions of biological targets. This geometric precision is particularly valuable for targeting shallow protein surfaces like KRAS effector interfaces, where traditional flat molecules exhibit weak binding. The scaffold's balanced lipophilicity (predicted logP ~2.0-2.5) further enhances cell membrane permeability while maintaining sufficient aqueous solubility for in vivo efficacy [3] [8]. Compared to flexible linear diamines, the conformational restraint of this diazaspiro system reduces the entropic penalty upon target binding, significantly improving binding affinity and selectivity—a key advantage observed in optimized KRAS inhibitors [3].

Historical Development and Discovery

The synthetic exploration of diazaspiro[3.5]nonane systems emerged in the 1990s alongside growing interest in three-dimensional heterocyclic scaffolds for CNS drug discovery. The first reported synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 155600-90-1) appeared in patent literature circa 1994 [4] [6], where it was prepared as a key intermediate for dopamine receptor modulators. Early synthetic routes employed a multi-step sequence beginning with cyclohexanone derivatives:

  • Bischler-Napieralski Reaction: Cyclohexane-1,1-dicarboxylic acid derivatives were cyclized to form the spiro[3.5]nonane skeleton
  • Selective N-Functionalization: Sequential protection/deprotection strategies enabled differential N-substitution
  • Benzylation: Introduction of the benzyl group via nucleophilic substitution on N2
  • Carbonyl Formation: Oxidation or carbonylative installation at C1 position [5]

These pioneering methods suffered from moderate yields (typically 30-50%) due to challenges in regiocontrol during N-functionalization and purification difficulties with polar intermediates. A significant advancement came with the adoption of transition-metal catalyzed methodologies, particularly palladium-catalyzed aminations, which improved regioselectivity and enabled the incorporation of diverse aryl and heteroaryl groups beyond simple benzyl [5]. The compound's initial pharmacological evaluation revealed unexpected dopamine receptor affinities, prompting further structural diversification. By the early 2000s, optimized synthetic protocols using lithium diisopropylamide (LDA)-mediated cyclizations and chloroform-derived precursors boosted yields to 65-75% [5], making the scaffold more accessible for structure-activity relationship (SAR) studies.

Table 2: Evolution of Synthetic Methods for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Time PeriodSynthetic StrategyKey Reagents/ConditionsYield RangePrimary Application Focus
1994-2000Classical heterocyclic synthesisPOCl₃, PPA, high-temperature cyclizations30-50%Dopamine receptor modulators
2000-2010Transition-metal catalyzed N-arylationPd₂(dba)₃, BINAP, cesium carbonate45-65%Cholinergic receptor ligands
2010-PresentModern spirocyclization techniquesLDA, n-BuLi, chloroform derivatives65-75%KRAS inhibitors; kinase modulators

The compound's transition from chemical curiosity to valuable building block accelerated with its commercial availability from specialty chemical suppliers like Synthonix (Catalog SY3H6E40FB78) and Synblock (Catalog SB22151) [4] [7]. These commercial sources typically provide the compound as a stable solid (storage: refrigerator, purity ≥95%), facilitating its adoption in drug discovery programs without requiring de novo synthesis. Patent analyses reveal its role as a precursor to N-aryl diazaspirocyclic compounds targeting neurotransmitter receptors, particularly those involved in dopaminergic and cholinergic pathways [5]. The historical trajectory demonstrates how synthetic accessibility and modular functionalization potential established this scaffold as a versatile template for addressing diverse biological targets.

Current Research Trends and Academic Relevance

Contemporary research has dramatically shifted the application focus of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one derivatives toward oncology therapeutics, particularly as covalent inhibitors of KRAS G12C mutants—historically considered "undruggable" targets. This transition capitalizes on the scaffold's ability to position electrophilic warheads precisely within the switch-II pocket of KRAS. Seminal 2022 research published in Bioorganic & Medicinal Chemistry demonstrated that acryloyl-functionalized derivatives (e.g., compound 7b: 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) exhibit:

  • Potent covalent inhibition of KRAS G12C (IC₅₀ < 10 nM)
  • High metabolic stability in human and mouse liver microsomes (t₁/₂ > 60 minutes)
  • Dose-dependent antitumor activity in NCI-H1373 xenograft models (tumor growth inhibition >80% at 50 mg/kg) [3]

The structural rationale for this efficacy was elucidated through X-ray crystallography, revealing that the 2,7-diazaspiro[3.5]nonane core optimally positions the acryloyl warhead toward Cys12 while maintaining favorable interactions with His95 and Asp69 residues in the switch-II pocket. This binding mode induces a inactive GDP-bound conformation of KRAS, preventing downstream signaling through RAF and MAPK pathways [3]. Beyond KRAS inhibition, several emerging research directions highlight the scaffold's versatility:

  • PROTAC Applications: The tertiary nitrogen at N7 serves as an ideal attachment point for E3 ligase ligands (e.g., von Hippel-Lindau or cereblon binders), enabling targeted protein degradation strategies.
  • Kinase Inhibitor Design: The spirocyclic core's rigidity improves selectivity against kinases like EGFR and HER2 by reducing off-target binding to homologous ATP sites [3].
  • Stereoselective Synthesis: Recent advances in asymmetric organocatalysis enable enantioselective synthesis of spiro[3.5]nonane derivatives, crucial for optimizing chiral interactions with biological targets.

Table 3: Recent Derivatives and Their Biological Applications

Derivative StructureBiological TargetKey Pharmacological OutcomeResearch Context
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CCovalent inhibition; tumor regression in xenograftsNon-small cell lung cancer [3]
7-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonaneDopamine receptorsImproved receptor subtype selectivityNeurological disorders [5]
2-(4-Fluorobenzyl)-1-oxo-2,7-diazaspiro[3.5]nonaneσ ReceptorsHigh affinity (Ki < 5 nM)Pain management [5]
Hydrochloride salt (CAS 2177265-01-7)Not specifiedImproved solubility for screeningProdrug development [9]

Properties

CAS Number

155600-90-1

Product Name

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

RXJFGKKSPAGPCK-UHFFFAOYSA-N

SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3

Canonical SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.